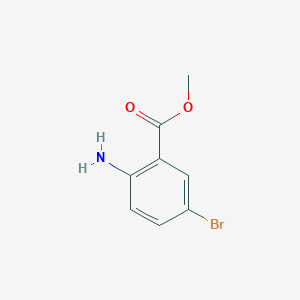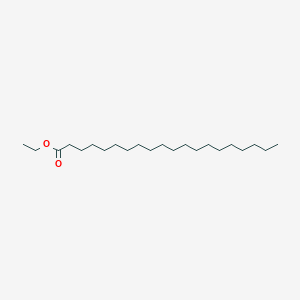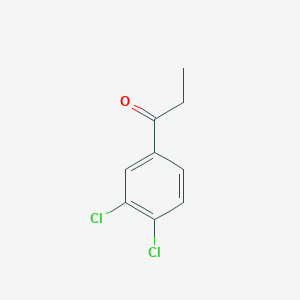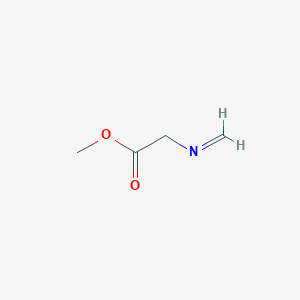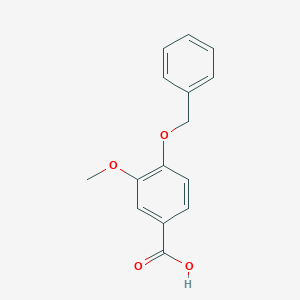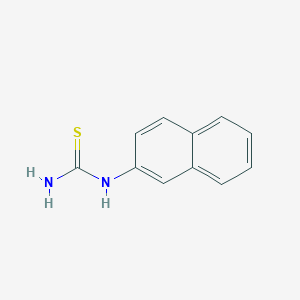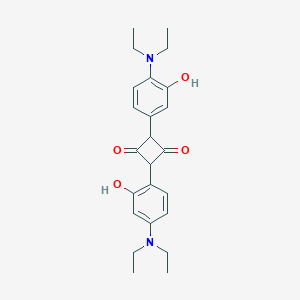
Tetraethyl squarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl squarate (TES) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TES is a squaric acid derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Tetraethyl squarate is not well understood. However, it is believed that Tetraethyl squarate acts as a Michael acceptor and reacts with various nucleophiles such as amines, thiols, and alcohols. This reaction leads to the formation of a covalent bond between Tetraethyl squarate and the nucleophile.
Effets Biochimiques Et Physiologiques
Tetraethyl squarate has shown potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Tetraethyl squarate has also been shown to induce apoptosis in cancer cells. However, the exact mechanism of Tetraethyl squarate-induced apoptosis is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
Tetraethyl squarate has several advantages as a reagent in organic synthesis. It is a stable compound that can be easily synthesized in large quantities. Tetraethyl squarate is also relatively cheap compared to other reagents used in organic synthesis. However, Tetraethyl squarate has some limitations as well. It is a toxic compound that can cause harm if not handled properly. Tetraethyl squarate also has a low boiling point, which makes it difficult to handle in some reactions.
Orientations Futures
There are several future directions for Tetraethyl squarate research. One of the most promising directions is the development of Tetraethyl squarate-based anti-cancer drugs. Tetraethyl squarate can also be used as a building block in the synthesis of various organic molecules with potential applications in medicine and materials science. Further research is needed to understand the mechanism of action of Tetraethyl squarate and its potential applications in various scientific fields.
Conclusion:
In conclusion, Tetraethyl squarate is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Tetraethyl squarate in various scientific fields.
Méthodes De Synthèse
Tetraethyl squarate can be synthesized using several methods. One of the most common methods is the reaction between ethyl acetoacetate and ethyl chloroformate. This reaction produces Tetraethyl squarate along with ethyl carbamate as a byproduct. Another method involves the reaction between ethyl acetoacetate and carbon tetrachloride in the presence of aluminum chloride as a catalyst. This method produces Tetraethyl squarate and aluminum chloride as a byproduct.
Applications De Recherche Scientifique
Tetraethyl squarate has shown potential in various scientific research applications. One of the most promising applications of Tetraethyl squarate is in the field of organic synthesis. Tetraethyl squarate can be used as a reagent in various organic reactions such as Michael addition, aldol condensation, and cycloaddition reactions. Tetraethyl squarate has also been used as a building block in the synthesis of various organic molecules.
Propriétés
Numéro CAS |
121496-65-9 |
|---|---|
Nom du produit |
Tetraethyl squarate |
Formule moléculaire |
C24H30N2O4 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
2-[4-(diethylamino)-2-hydroxyphenyl]-4-[4-(diethylamino)-3-hydroxyphenyl]cyclobutane-1,3-dione |
InChI |
InChI=1S/C24H30N2O4/c1-5-25(6-2)16-10-11-17(19(27)14-16)22-23(29)21(24(22)30)15-9-12-18(20(28)13-15)26(7-3)8-4/h9-14,21-22,27-28H,5-8H2,1-4H3 |
Clé InChI |
WQOCBXDIJFBKAH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=CC(=C(C=C3)N(CC)CC)O)O |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=CC(=C(C=C3)N(CC)CC)O)O |
Autres numéros CAS |
121496-65-9 |
Synonymes |
1,3-bis(4-diethylamino-2-hydroxyphenyl)-2,4-dihydroxycyclobutenediylium tetraethyl squarate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



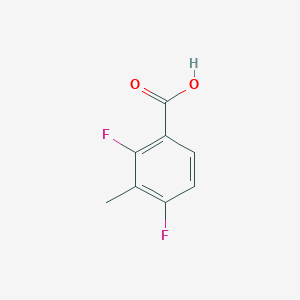
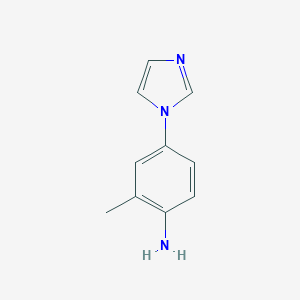
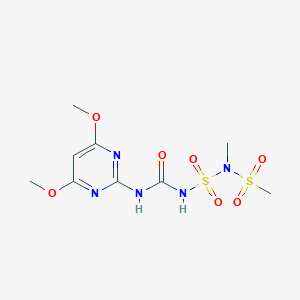
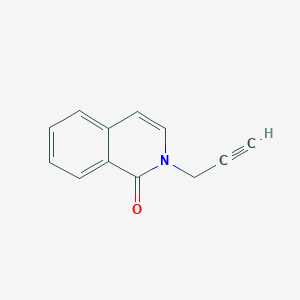
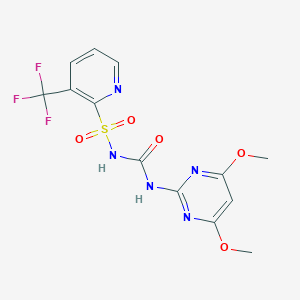
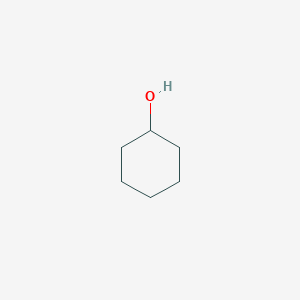
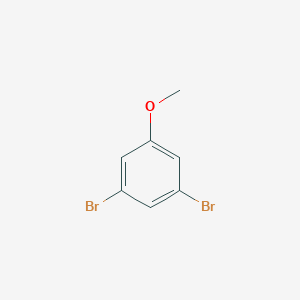
![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)
